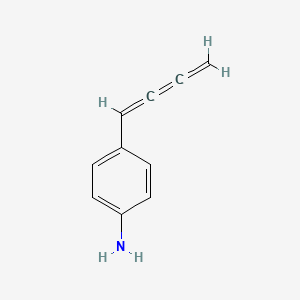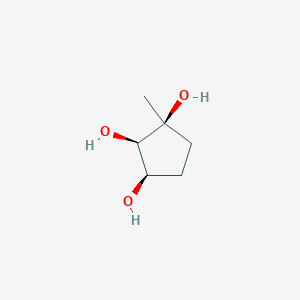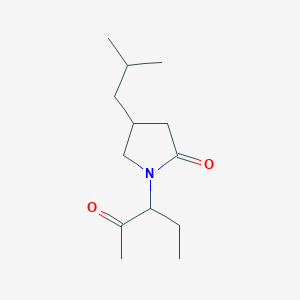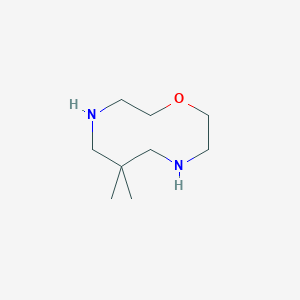![molecular formula C14H30O2Si B14189485 (3R)-3-[(Triethylsilyl)oxy]octanal CAS No. 918410-10-3](/img/structure/B14189485.png)
(3R)-3-[(Triethylsilyl)oxy]octanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-[(Triethylsilyl)oxy]octanal is an organic compound that features a silyl ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Triethylsilyl)oxy]octanal typically involves the protection of an alcohol group using triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the silyl ether. The aldehyde functionality can be introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale protection of alcohols followed by selective oxidation. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-[(Triethylsilyl)oxy]octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved under acidic conditions, regenerating the free alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products Formed
Oxidation: (3R)-3-[(Triethylsilyl)oxy]octanoic acid.
Reduction: (3R)-3-[(Triethylsilyl)oxy]octanol.
Substitution: (3R)-3-hydroxyoctanal.
Wissenschaftliche Forschungsanwendungen
(3R)-3-[(Triethylsilyl)oxy]octanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and functional group compatibility.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-3-[(Triethylsilyl)oxy]octanal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether can be cleaved to reveal a hydroxyl group. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-[(Trimethylsilyl)oxy]octanal: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(3R)-3-[(Tert-butyldimethylsilyl)oxy]octanal: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
(3R)-3-[(Triethylsilyl)oxy]octanal is unique due to the triethylsilyl group, which provides a balance between steric bulk and reactivity. This makes it a versatile protecting group in organic synthesis, offering stability under various reaction conditions while being easily removable when needed.
Eigenschaften
CAS-Nummer |
918410-10-3 |
|---|---|
Molekularformel |
C14H30O2Si |
Molekulargewicht |
258.47 g/mol |
IUPAC-Name |
(3R)-3-triethylsilyloxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-5-9-10-11-14(12-13-15)16-17(6-2,7-3)8-4/h13-14H,5-12H2,1-4H3/t14-/m1/s1 |
InChI-Schlüssel |
YCNUGURACRFHSY-CQSZACIVSA-N |
Isomerische SMILES |
CCCCC[C@H](CC=O)O[Si](CC)(CC)CC |
Kanonische SMILES |
CCCCCC(CC=O)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)

![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)


![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)


![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)
